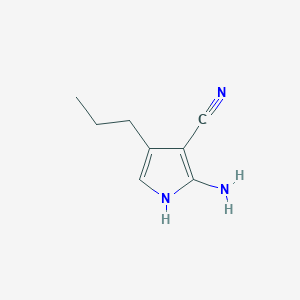
2-Amino-4-propyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile est un composé hétérocyclique appartenant à la famille des pyrroles. Les pyrroles sont des cycles aromatiques à cinq chaînons contenant un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile implique généralement des réactions à plusieurs composants. Une méthode courante consiste à faire réagir des aldéhydes ou de l'isatine avec du malononitrile et des β-cétoesters en présence ou en l'absence d'un catalyseur . Cette méthode est privilégiée en raison de son efficacité et de son rendement élevé.
Méthodes de production industrielle
La production industrielle du this compound utilise souvent des réactions à plusieurs composants similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide pyrrole-3-carboxylique, tandis que la réduction peut produire des dérivés de pyrrole-3-amine.
4. Applications de la recherche scientifique
Le this compound présente plusieurs applications de recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Il est utilisé dans l'étude des inhibiteurs enzymatiques et des ligands des récepteurs.
Industrie : Il est utilisé dans la production de colorants, de pigments et de polymères.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur enzymatique en se liant au site actif de l'enzyme, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. Les voies moléculaires exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
2-Amino-4-propyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-4-méthyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(3-éthoxypropyl)-4,5-diméthyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-cyclohexyl-4,5-diméthyl-1H-pyrrole-3-carbonitrile
Unicité
Le 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile est unique en raison de sa substitution propylique spécifique en position 4, qui peut influencer sa réactivité chimique et son activité biologique. Cette substitution peut améliorer son affinité de liaison à certaines cibles moléculaires, ce qui en fait un composé précieux dans la découverte de médicaments et d'autres applications.
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-amino-4-propyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H11N3/c1-2-3-6-5-11-8(10)7(6)4-9/h5,11H,2-3,10H2,1H3 |
Clé InChI |
KGALKULTXSGKFK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CNC(=C1C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)


![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)

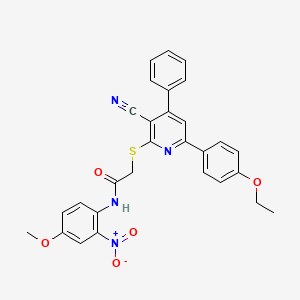

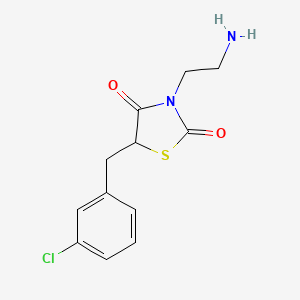
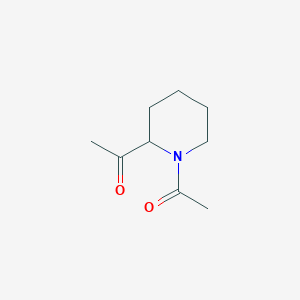

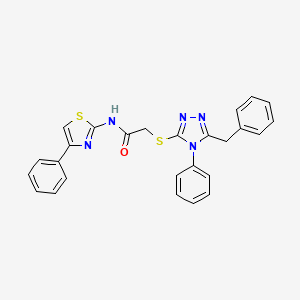
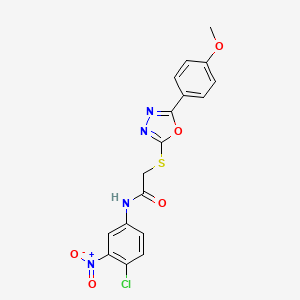
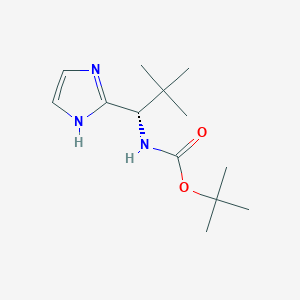
![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)
